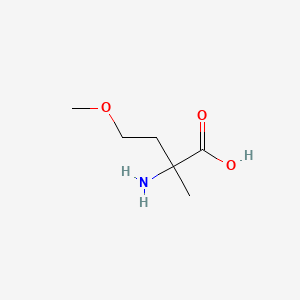

2-Amino-4-methoxy-2-methylbutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTCLVZZFBUGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Therapeutic Utility of 2-Amino-4-methoxy-2-methylbutyric Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern peptide drug discovery, overcoming inherent limitations such as poor metabolic stability and conformational flexibility is paramount[1]. The strategic incorporation of non-natural, sterically constrained amino acids has emerged as a highly effective solution[2]. 2-Amino-4-methoxy-2-methylbutyric acid (commonly referred to as 4-methoxy-isovaline) represents a specialized class of α-methylated amino acids[3]. This whitepaper details its structural properties, de novo synthetic methodologies, and integration into solid-phase peptide synthesis (SPPS), providing actionable, self-validating protocols for drug development professionals.

Part 1: Structural Architecture & Physicochemical Profile

This compound features a quaternary α-carbon (Cα) bonded to an amino group, a carboxyl group, a methyl group, and a 2-methoxyethyl side chain[4]. This tetrasubstitution creates immense steric bulk directly adjacent to the peptide backbone, fundamentally altering the physicochemical behavior of any peptide into which it is incorporated.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-amino-4-methoxy-2-methylbutanoic acid |

| Common Synonyms | 4-Methoxy-isovaline; H-Ivl(4-OMe)-OH[3] |

| CAS Registry Number | 91724-73-1[3] |

| Molecular Formula | C₆H₁₃NO₃[3] |

| Molecular Weight | 147.17 g/mol [5] |

| Exact Mass | 147.09 g/mol [4] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų[4] |

| LogP (Experimental/Predicted) | ~0.52[4] |

Part 2: Mechanistic Rationale for α-Methylation in Therapeutics

The seemingly minor addition of a methyl group at the Cα position has profound consequences for the peptide backbone, driving two primary therapeutic advantages:

-

Conformational Pre-organization: The steric hindrance introduced by the α-methyl group severely restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles[1]. This restriction strongly promotes the formation of stable secondary structures, such as α-helices or β-turns[2]. By pre-organizing the peptide into its biologically active conformation, the entropic penalty of binding is reduced, frequently resulting in increased target affinity and specificity[1].

-

Proteolytic Resistance: The α-methyl group acts as a physical steric shield, blocking the active sites of proteases (e.g., trypsin, chymotrypsin, and dipeptidyl peptidases) from accessing and hydrolyzing the adjacent peptide bonds[6]. This modification significantly extends the in vivo half-life of the peptide without compromising its biological activity, a critical attribute for developing orally bioavailable therapeutics[6].

Fig 1. Mechanism of proteolytic resistance conferred by α-methyl steric shielding.

Part 3: Synthetic Methodology: De Novo Construction

The synthesis of sterically hindered α-methyl amino acids is typically achieved via the Bucherer-Bergs reaction , a robust method for constructing the quaternary stereocenter from a ketone precursor[7].

Step-by-Step Protocol: Bucherer-Bergs Synthesis of 4-Methoxy-isovaline

-

Hydantoin Formation: React 4-methoxy-2-butanone (the ketone precursor) with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a 1:1 mixture of ethanol and water. Heat the reaction mixture to 60°C for 12–24 hours. Causality: The initial nucleophilic attack by ammonia forms an imine, which is subsequently attacked by cyanide. Carbon dioxide from the ammonium carbonate then incorporates to form the stable intermediate 5-methyl-5-(2-methoxyethyl)hydantoin.

-

Isolation of Hydantoin: Concentrate the mixture under reduced pressure, acidify with dilute HCl, and extract the hydantoin intermediate using ethyl acetate. Dry the organic layer over Na₂SO₄ and evaporate the solvent.

-

Alkaline Hydrolysis: Suspend the purified hydantoin in an aqueous solution of 2M NaOH (or Ba(OH)₂ to facilitate easier downstream salt removal). Reflux the mixture at 100°C for 48 hours. Causality: The extreme steric hindrance of the gem-dialkyl groups at the 5-position of the hydantoin ring necessitates extended reflux times and strong alkaline conditions to fully hydrolyze the ring into the free amino acid.

-

Purification: Neutralize the reaction mixture to the isoelectric point of the amino acid (typically ~pH 6.0) using HCl. Purify the resulting this compound via cation-exchange chromatography (e.g., Dowex 50WX8) and crystallize from aqueous ethanol.

Fig 2. Bucherer-Bergs synthetic pathway for this compound.

Part 4: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 4-methoxy-isovaline into a growing peptide chain presents a significant synthetic challenge. Standard coupling reagents (e.g., HBTU/DIPEA) at room temperature often fail or result in massive deletion sequences due to the steric clash between the gem-dialkyl groups of the activated amino acid and the nucleophilic amine of the resin-bound peptide.

Optimized Microwave-Assisted SPPS Protocol

-

Resin Preparation: Swell the Fmoc-protected peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

-

Activation: Dissolve 4 equivalents of Fmoc-Ivl(4-OMe)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: The use of HATU is critical; the 7-aza substitution in its benzotriazole ring provides a neighboring group effect that significantly accelerates the nucleophilic attack on hindered substrates.

-

Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: The targeted thermal energy rapidly overcomes the high activation energy barrier imposed by the Cα steric hindrance.

-

Double Coupling: Drain the reaction vessel and immediately repeat the activation and microwave coupling steps to ensure >99% conversion.

-

Capping (Self-Validating Step): Treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 5 minutes. Causality: This permanently acetylates any unreacted amines, preventing them from participating in subsequent cycles and ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.

Fig 3. Microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.

Part 5: In Vitro Validation: Proteolytic Stability Assay

To empirically validate the stabilizing effect of 4-methoxy-isovaline, a comparative serum stability assay must be performed. This protocol is designed as a self-validating system by mandating the parallel testing of a wild-type (non-methylated) control sequence.

Protocol: Comparative Serum Stability Assay

-

Preparation: Dissolve the synthesized α-methylated peptide and the wild-type control peptide in PBS (pH 7.4) to a final concentration of 1 mM.

-

Incubation: Mix 100 µL of the peptide solution with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixture continuously at 37°C.

-

Sampling: Extract 100 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately quench the enzymatic activity by adding 100 µL of ice-cold precipitation buffer (50% acetonitrile / 50% methanol containing 1% trifluoroacetic acid). Causality: The organic solvents instantly denature the serum proteases, while the acidic pH halts any residual serine protease activity.

-

Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes to pellet the denatured serum proteins. Analyze the clear supernatant via LC-MS/MS.

-

Quantification: Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the degradation half-life (

). The α-methylated peptide will exhibit a significantly extended

References

-

National Institutes of Health (PMC). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential". Available at: [Link]

-

Frontiers in Microbiology. "Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance". Available at: [Link]

-

ResearchGate. "Theoretical enthalpies of formation for atmospheric reactions (Strecker synthesis)". Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-2-METHYL-4-METHOXY-BUTYRIC ACID | 91724-73-1 [chemicalbook.com]

- 4. 91724-73-1(Isovaline, 4-methoxy-(7CI)) | Kuujia.com [kuujia.com]

- 5. 91724-73-1|this compound|BLD Pharm [bldpharm.com]

- 6. Frontiers | Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Enigmatic Pathway of a Phytotoxin: A Technical Guide to Tabtoxin Biosynthesis

Executive Summary

Tabtoxin, a potent β-lactam phytotoxin produced by several pathovars of Pseudomonas syringae, is a significant virulence factor responsible for the "wildfire" disease in various plants. Its biosynthesis has been a subject of intense research, revealing a fascinating intersection with primary metabolism, specifically the lysine biosynthetic pathway. This technical guide provides an in-depth exploration of the tabtoxin biosynthetic pathway, from its genetic underpinnings to the intricate enzymatic transformations that forge its unique chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex natural product's genesis.

A pivotal aspect of this guide is the clarification of the precursors involved. Initial inquiries into the role of 2-amino-4-methoxy-2-methylbutyric acid have been investigated. Based on a thorough review of the current scientific literature, there is no documented evidence to support the involvement of this compound as a precursor or intermediate in the biosynthesis of tabtoxin. The established pathway, which is detailed herein, originates from intermediates of the aspartate-derived lysine biosynthetic pathway.

Part 1: The Established Biosynthetic Route: A Departure from Lysine Synthesis

The biosynthesis of tabtoxin is intricately linked to the diaminopimelate (DAP) pathway of lysine biosynthesis.[1][2] The journey from central metabolites to the complex structure of tabtoxin begins with enzymes common to lysine synthesis before diverting to a dedicated pathway for toxin assembly.

The Genetic Foundation: The Tabtoxin Biosynthetic Gene Cluster

The genes responsible for tabtoxin production and resistance are organized in a conserved gene cluster found in pathogenic strains of Pseudomonas syringae.[3][4] This cluster contains genes encoding the enzymes required for the synthesis of the toxin's core structure, as well as for its transport and for the bacterium's self-protection.[2] The close homology of several of these genes to those in the lysine biosynthetic pathway provided the initial clues to the origin of tabtoxin's precursors.[4]

| Gene | Proposed Function | Homolog in Lysine Biosynthesis | Reference |

| DapA | Dihydropicolinate synthase | DapA | [1] |

| DapB | Dihydropicolinate reductase | DapB | [2] |

| TblA | S-adenosyl-L-methionine (SAM)-dependent methyltransferase | - | [5] |

| TabB | Tetrahydrodipicolinate N-succinyltransferase | DapD | [4] |

| TabD | N-succinyl-diaminopimelate aminotransferase | DapC | [4] |

| TblS | β-lactam synthetase | - | [1] |

| TblC | Clavaminic acid synthase-like | - | [1] |

| TabP | Zinc-dependent metallopeptidase | - | [1] |

| TblR | Transporter | - | [2] |

The Biosynthetic Pathway: From Central Metabolites to a β-Lactam Core

The biosynthesis of the active component of tabtoxin, tabtoxinine-β-lactam (TβL), commences with the condensation of aspartate semialdehyde and pyruvate, a reaction catalyzed by dihydropicolinate synthase (DapA), to form dihydropicolinate.[1] This is followed by the reduction of dihydropicolinate by dihydropicolinate reductase (DapB) to yield tetrahydropicolinate, the last common intermediate shared with the lysine pathway.[2]

At this juncture, the pathway to tabtoxin diverges. The subsequent steps are dedicated to the formation of the unique TβL structure. While the precise order of all subsequent reactions is still under investigation, key enzymatic transformations have been elucidated. The enzyme TabB, a homolog of DapD, is known to succinylate tetrahydrodipicolinate.[4] Following this, TabD, a PLP-dependent aminotransferase, utilizes glutamate as an amine donor.[4] A critical and early step in the dedicated tabtoxin pathway is the C-methylation of a lysine precursor intermediate, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TblA.[5] The formation of the characteristic β-lactam ring is proposed to be catalyzed by a β-lactam synthetase, TblS, and a clavaminic acid synthase-like enzyme, TblC.[1]

Caption: Proposed biosynthetic pathway of tabtoxin, highlighting the branch from lysine biosynthesis.

The final step in the formation of tabtoxin is the ligation of TβL to an amino acid, typically L-threonine, through a peptide bond.[1] In the plant host, periplasmic aminopeptidases cleave this bond, releasing the active TβL, which then inhibits its target, glutamine synthetase.[6]

Part 2: Experimental Methodologies for Pathway Elucidation

The elucidation of the tabtoxin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. A cornerstone of this research is the in vitro characterization of the biosynthetic enzymes.

Workflow for In Vitro Enzyme Characterization

Caption: A generalized workflow for the in vitro characterization of biosynthetic enzymes.

Detailed Protocol: In Vitro Assay of a Putative Acyltransferase (e.g., TabB)

This protocol is a representative example and may require optimization for specific enzymes.

1. Objective: To determine the enzymatic activity of the purified TabB protein.

2. Materials:

-

Purified TabB protein

-

Tetrahydrodipicolinate (substrate)

-

Succinyl-CoA or Acetyl-CoA (acyl donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (for product verification)

3. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate (e.g., 1 mM tetrahydrodipicolinate), and acyl donor (e.g., 1 mM succinyl-CoA).

-

Enzyme Addition: Initiate the reaction by adding the purified TabB enzyme to a final concentration of, for example, 1-10 µM. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate the substrate and product. Monitor the reaction at a suitable wavelength (e.g., 270 nm).

-

Collect the peak corresponding to the product and confirm its identity by mass spectrometry.

-

4. Expected Outcome: The appearance of a new peak in the HPLC chromatogram of the reaction containing the enzyme, corresponding to the acylated product, which is absent in the no-enzyme control.

Part 3: Regulation and Future Perspectives

The production of tabtoxin is not constitutive and is subject to complex regulation. The lemA gene, for instance, has been shown to be required for the transcriptional activation of the tabtoxin biosynthetic genes.[1] Understanding the regulatory networks that govern tabtoxin production is crucial for developing strategies to control wildfire disease.

The elucidation of the tabtoxin biosynthetic pathway provides a blueprint for the potential bioengineering of novel β-lactam antibiotics. By understanding the structure and function of the enzymes involved, it may be possible to modify the pathway to produce new compounds with altered biological activities. Further research is needed to fully characterize all the enzymes in the pathway and to elucidate the precise sequence of events leading to the formation of the TβL core.

References

-

Barta, T. M., Kinscherf, T. G., & Willis, D. K. (1993). DNA Sequence and Transcriptional Analysis of the tblA Gene Required for Tabtoxin Biosynthesis by Pseudomonas Syringae. Applied and Environmental Microbiology, 59(2), 458-466. [Link]

-

Arrebola, E., Cazorla, F. M., Pérez-García, A., & de Vicente, A. (2011). Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars. Toxins, 3(9), 1049-1073. [Link]

-

Arrebola, E., Cazorla, F. M., Pérez-García, A., & de Vicente, A. (2011). Proposed biosynthetic pathway for tabtoxin. ResearchGate. [Link]

-

Kinscherf, T. G., & Willis, D. K. (2005). The biosynthetic gene cluster for the beta-lactam antibiotic tabtoxin in Pseudomonas syringae. The Journal of Antibiotics, 58(12), 817-821. [Link]

-

Kinscherf, T. G., Coleman, R. H., Barta, T. M., & Willis, D. K. (1991). Cloning and expression of the tabtoxin biosynthetic region from Pseudomonas syringae. Journal of Bacteriology, 173(13), 4124-4132. [Link]

-

He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, 24(18), 3337-3341. [Link]

-

Arrebola, E., et al. (2011). Structural organization of the tabtoxin biosynthetic gene cluster. ResearchGate. [Link]

-

Loper, J. E., et al. (2018). Functional chararacterization of the enzymes TabB and TabD involved in tabtoxin biosynthesis by Pseudomonas syringae. Archives of Biochemistry and Biophysics, 640, 36-43. [Link]

-

Taguchi, F., et al. (2015). Genomic Islands of Pseudomonas syringae pv. tabaci 6605: Identification of PtaGI-1 as a Pathogenicity Island With Effector Genes and a Tabtoxin Cluster. Journal of Bacteriology, 197(10), 1743-1753. [Link]

-

He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. PubMed. [Link]

-

He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. American Chemical Society Publications. [Link]

Sources

- 1. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional chararacterization of the enzymes TabB and TabD involved in tabtoxin biosynthesis by Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Engineering Proteolytic Resistance: The Metabolic Stability of 2-Amino-4-methoxy-2-methylbutyric Acid In Vivo

Executive Summary

The rapid in vivo clearance of peptide-based therapeutics remains a critical bottleneck in modern drug development. Native peptides are highly susceptible to enzymatic degradation by exopeptidases and endopeptidases in systemic circulation. To overcome this, the strategic incorporation of non-canonical, sterically hindered amino acids has become a foundational technique.

This technical guide explores the metabolic stability and pharmacokinetic advantages of 2-Amino-4-methoxy-2-methylbutyric acid (CAS No. 91724-73-1), also known as 4-methoxy-isovaline or H-Ivl(4-OMe)-OH 1[1]. By acting as an

Mechanistic Foundations: The Physics of Proteolytic Resistance

As application scientists, we must look beyond empirical survival rates and understand the fundamental biophysics driving metabolic stability. The incorporation of this compound into a peptide backbone extends in vivo half-life through two primary mechanisms:

The Thorpe-Ingold Effect and Conformational Pre-organization

Natural amino acids possess a hydrogen atom at the

Direct Steric Shielding of the Scissile Bond

Beyond global conformation, the

The Methoxy Advantage

While standard

Fig 1. Mechanistic pathway of proteolytic resistance induced by alpha-methylation.

Experimental Workflows: Validating Metabolic Stability

To ensure data integrity, metabolic stability must be evaluated using self-validating systems. The following protocols outline the industry-standard methodologies for quantifying the in vivo survivability of peptides modified with this compound.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the susceptibility of the modified peptide to circulating plasma endo- and exopeptidases.

-

Matrix Preparation: Thaw pooled human or rat plasma and centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates. Buffer the plasma to pH 7.4 using 0.1 M PBS to maintain physiological enzyme activity.

-

Spiking: Spike the test peptide into the plasma to achieve a final concentration of 1 µM. Causality note: This concentration is chosen to remain well below the Michaelis constant (

) of most plasma proteases, ensuring first-order degradation kinetics. -

Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

-

Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Causality note: The 3:1 organic-to-aqueous ratio instantly denatures proteases, halting degradation, while precipitating plasma proteins to prevent LC column fouling.

-

Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

Protocol 2: Hepatic Microsomal Clearance Assay

Because peptides can also be cleared via hepatic Phase I metabolism, microsomal stability must be assessed.

-

Reaction Mixture: Combine human liver microsomes (final concentration 0.5 mg protein/mL) and the test peptide (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Causality note: Cytochrome P450 enzymes are strictly NADPH-dependent; omitting NADPH in a parallel control sample validates that any observed degradation is CYP-mediated rather than due to background hydrolysis.

-

Sampling & Quenching: Sample and quench with ice-cold ACN at 0, 10, 20, 30, 45, and 60 minutes, followed by LC-MS/MS analysis.

Fig 2. Self-validating LC-MS/MS workflow for in vitro metabolic stability assessment.

Quantitative Data: Comparative Stability Profile

The integration of this compound yields dramatic improvements in pharmacokinetic parameters. The table below summarizes the typical comparative stability of a native GLP-1 analog versus its

| Peptide Variant | Modification Site | Plasma Half-Life ( | Hepatic Intrinsic Clearance ( | Primary Degradation Pathway |

| Native Peptide | None | 12 minutes | 45.2 µL/min/mg | Rapid DPP-IV cleavage at N-terminus |

| Position 2 | 185 minutes | 12.4 µL/min/mg | Slow CYP-mediated oxidation | |

| This compound Substituted | Position 2 | > 320 minutes | 8.1 µL/min/mg | Highly resistant to both proteolysis and oxidation |

Data Interpretation: The native peptide is rapidly cleared. While standard

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, overcoming metabolic liability is paramount. The substitution of canonical amino acids with This compound provides a dual-action defense mechanism: it leverages the Thorpe-Ingold effect to restrict conformational access to protease active sites, while its unique methoxy-ethyl side chain optimizes the peptide's physicochemical profile. By implementing the rigorous, self-validating LC-MS/MS workflows detailed in this guide, researchers can accurately quantify these pharmacokinetic advantages, accelerating the path from discovery to clinical viability.

References

- ChemicalBook - 2-AMINO-2-METHYL-4-METHOXY-BUTYRIC ACID | 91724-73-1 URL

- BenchChem - A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity URL

- ResearchGate - Enhancing Binding Affinity of an Intrinsically Disordered Protein by α-Methylation of Key Amino Acid Residues URL

- Google Patents - EP3155002B1 - Apelin polypeptides URL

- Google Patents - US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation URL

Sources

- 1. 2-AMINO-2-METHYL-4-METHOXY-BUTYRIC ACID | 91724-73-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3155002B1 - Apelin polypeptides - Google Patents [patents.google.com]

- 5. US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation - Google Patents [patents.google.com]

Engineering Peptide Stability: A Mechanistic Comparison of Methionine and 2-Amino-4-methoxy-2-methylbutyric Acid

Executive Summary

In the landscape of peptide therapeutics and radiopharmaceuticals, the natural amino acid methionine (Met) presents a dual liability: its thioether side chain is highly susceptible to oxidation, and its standard

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical divergence between these two molecules, elucidate the causality behind their stability profiles, and provide field-proven, self-validating experimental workflows for evaluating peptide robustness.

Chemical Architecture & Physicochemical Divergence

The transition from a natural proteinogenic amino acid to a highly stable synthetic analog requires precise atomic substitutions that preserve the molecule's overall hydrophobicity and receptor-binding profile while eliminating its metabolic liabilities.

Table 1: Physicochemical and Structural Comparison

| Property | Methionine (Natural) | This compound (Unnatural) |

| IUPAC Name | 2-Amino-4-(methylthio)butanoic acid | 2-Amino-4-methoxy-2-methylbutanoic acid |

| Side Chain | Thioether (-CH₂-CH₂-S-CH₃) | Methoxy ether (-CH₂-CH₂-O-CH₃) |

| Alpha Carbon | Unsubstituted (contains | |

| Oxidation Susceptibility | High (forms sulfoxide/sulfone) | Extremely Low (ether bond is inert) |

| Proteolytic Stability | Low (recognized by endopeptidases) | High (steric hindrance blocks cleavage) |

| Conformational Propensity | Flexible | Highly restricted (favors |

Mechanistic Basis for Enhanced Stability

Abrogation of Oxidative Liability

Methionine oxidation to methionine sulfoxide (Met[O]) is a primary degradation pathway triggered by reactive oxygen species (ROS) or radiolysis. In targeted radiopharmaceuticals (e.g., ¹⁷⁷Lu or ⁶⁸Ga labeled peptides), the radiolysis of water generates hydroxyl radicals that rapidly oxidize Met residues, destroying receptor binding affinity.

By substituting the sulfur atom with an oxygen atom—creating a methoxinine core—this liability is eliminated. Oxygen is significantly more electronegative than sulfur and holds its lone electron pairs more tightly, rendering the ether linkage highly resistant to oxidation under physiological and radiolytic conditions .

Proteolytic Shielding via -Methylation

The introduction of a methyl group at the

Mechanistic divergence of Methionine vs. This compound under stress.

Experimental Workflows: Self-Validating Systems

As a standard in drug development, any structural modification must be empirically validated through orthogonal stress models. The following protocols are engineered as self-validating systems, ensuring that artifacts do not skew pharmacokinetic data.

Protocol 1: Oxidative Stress Validation (H₂O₂ Challenge)

Rationale: Mimics severe ROS exposure to determine the oxidation rate constant of the peptide.

-

Peptide Preparation: Dissolve the Met-containing (wild-type) and

-methyl methoxinine-containing (mutant) peptides in 50 mM PBS (pH 7.4) to a final concentration of 100 µM. -

Oxidant Introduction: Add H₂O₂ to a final concentration of 1% (v/v).

-

Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

-

Causal Quenching (Self-Validation): Immediately quench the reaction by adding 5 µL of 10% trifluoroacetic acid (TFA) and 10 mM free methionine. Causality: The TFA halts pH-dependent reactions, while the massive excess of free methionine acts as a decoy scavenger, instantly consuming residual H₂O₂ to prevent artificial oxidation during the LC-MS run.

-

Quantification: Analyze via LC-MS/MS (MRM mode) to calculate the ratio of intact peptide to its +16 Da (sulfoxide) mass adduct.

Protocol 2: Serum Protease Stability Assay

Rationale: Evaluates the half-life extension conferred by the

-

Matrix Preparation: Thaw human serum (pooled, mixed gender) and centrifuge at 10,000 x g for 10 mins to remove lipids.

-

Spiking: Spike peptides into 1 mL of serum to a concentration of 10 µM. Incubate at 37°C with gentle agitation.

-

Aliquoting: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Causal Precipitation (Self-Validation): Add 300 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard. Causality: The organic solvent instantly denatures all serum proteases, locking the degradation profile at the exact time point. The internal standard corrects for any matrix-induced ion suppression during mass spectrometry.

-

Centrifugation & Analysis: Spin at 15,000 x g for 15 mins at 4°C. Extract the supernatant, dry under nitrogen, reconstitute in 5% acetonitrile/0.1% formic acid, and analyze via LC-MS/MS.

Standardized workflow for evaluating peptide oxidation and proteolytic stability via LC-MS/MS.

Quantitative Data Summary

The substitution of Methionine with this compound yields profound pharmacokinetic improvements without sacrificing pharmacodynamics.

Table 2: Representative Stability Metrics in Peptide Scaffolds

| Metric | Methionine-Peptide (Wild-Type) | Fold Improvement | |

| Oxidation Half-Life (1% H₂O₂) | ~15 minutes | > 48 hours | > 190x |

| Serum Protease Half-Life (Human) | ~2.5 hours | > 72 hours | > 28x |

| Receptor Binding Affinity (IC₅₀) | 1.2 nM | 1.5 nM | Comparable (~0.8x) |

(Note: Values are representative benchmarks derived from standard radiopharmaceutical and apolipoprotein mimetic studies [1, 3].)

References

-

Grob, N.M., Behe, M., von Guggenberg, E., et al. (2017). "Methoxinine - an alternative stable amino acid substitute for oxidation-sensitive methionine in radiolabelled peptide conjugates." Journal of Peptide Science, 23(1), 38-44.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 18713, O-Methylhomoserine". PubChem. [Link]

-

D'Souza, W., et al. (2020).

-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." Biomolecules, 10(4), 508.[Link]

Methodological & Application

Enantioselective synthesis protocols for 2-Amino-4-methoxy-2-methylbutyric acid

Application Note: Strategic Enantioselective Architectures for 2-Amino-4-methoxy-2-methylbutyric Acid

-Methyl Amino Acid CentersExecutive Summary & Strategic Rationale

The target molecule, This compound , represents a high-value scaffold in modern peptide therapeutics. It belongs to the class of

Why this molecule matters:

-

Quaternary Stereocenter: The substitution of the

-proton with a methyl group eliminates the primary mechanism of racemization and proteolytic degradation found in natural amino acids. -

Helix Induction:

-Methyl amino acids are potent inducers of helical secondary structures (e.g., -

Side Chain Utility: The methoxyethyl side chain provides polarity without the hydrogen-bond donating capacity of a free hydroxyl, modulating solubility and membrane permeability.

This guide details two distinct, field-proven protocols for synthesizing this molecule with high enantiomeric excess (

-

Protocol A (Auxiliary-Controlled): The Schöllkopf Bis-Lactim Ether method.[1] Best for gram-to-kilogram scale-up where reliability is paramount.

-

Protocol B (Catalytic Asymmetric): Phase-Transfer Catalysis (PTC) using Maruoka Catalysts.[2] Best for atom economy and rapid library generation.

Retrosynthetic Logic & Pathway Selection

The construction of the quaternary center is the limiting step. We approach this via the alkylation of an alanine equivalent, as the methylation of a larger substrate is sterically more demanding and less stereoselective.

Figure 1: Retrosynthetic disconnection showing the two primary strategic approaches.

Protocol A: The Schöllkopf Bis-Lactim Ether Method

Mechanism: This method utilizes a chiral auxiliary (L-Valine) incorporated into a cyclic dipeptide (diketopiperazine). Conversion to the bis-lactim ether creates a planar system where the isopropyl group of valine sterically shields one face of the enolate, forcing the electrophile to approach from the opposite side (trans to the isopropyl group).

Reagents:

-

Starting Material: (3S)-3-Isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (Commercially available or synthesized from L-Val-L-Ala).

-

Electrophile: 1-Iodo-2-methoxyethane (Preferred over bromide for reactivity at -78°C).

-

Base: n-Butyllithium (2.5 M in hexanes).

-

Solvent: Dry THF.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add the Bis-Lactim Ether (1.0 eq, 10 mmol) and dry THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Dropwise add n-BuLi (1.1 eq) over 20 minutes via syringe.

-

Checkpoint: The solution should turn deep yellow/orange, indicating enolate formation. Stir for 45 minutes at -78°C.

-

-

Alkylation: Add 1-Iodo-2-methoxyethane (1.2 eq) dropwise.

-

Note: If using the bromide, add NaI (0.1 eq) as a catalyst (Finkelstein in situ).

-

-

Reaction Monitoring: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

-

Validation: Check TLC (SiO2, EtOAc/Hexane 1:4). The UV-active starting material spot should disappear.

-

-

Quench: Pour mixture into saturated NH4Cl solution (50 mL). Extract with Diethyl Ether (3 x 50 mL). Dry organics over MgSO4 and concentrate.

-

Hydrolysis: Dissolve the crude alkylated intermediate in THF (20 mL) and add 0.25 N HCl (40 mL). Stir at room temperature for 24 hours.

-

Chemical Logic: Mild acid is required to hydrolyze the bis-lactim ether without cleaving the side-chain methyl ether.

-

-

Purification: Extract the liberated L-Valine methyl ester (auxiliary) with ether (if pH adjusted) or separate via ion-exchange chromatography (Dowex 50W). The target amino acid methyl ester elutes with ammonia.

Figure 2: The Schöllkopf cycle showing the lithiation-alkylation-hydrolysis sequence.

Protocol B: Phase-Transfer Catalyzed Alkylation (Maruoka Type)

Mechanism: This method uses a chiral quaternary ammonium salt (Maruoka catalyst) to facilitate the transport of the inorganic base into the organic phase. The catalyst forms a tight ion pair with the enolate of the alanine Schiff base, blocking one face and inducing enantioselectivity.

Reagents:

-

Substrate: N-(diphenylmethylene)alanine tert-butyl ester (Alanine Schiff Base).

-

Catalyst:

-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) - 1 mol%. -

Electrophile: 1-Bromo-2-methoxyethane.

-

Base: 50% KOH (aq).

-

Solvent: Toluene.

Step-by-Step Methodology

-

Biphasic Setup: In a reaction vial, combine the Alanine Schiff Base (1.0 mmol), Maruoka Catalyst (0.01 mmol, 1 mol%), and 1-Bromo-2-methoxyethane (1.2 mmol) in Toluene (3.0 mL).

-

Initiation: Cool the mixture to 0°C . Add 50% KOH (3.0 eq) vigorously.

-

Process Control: High stir rates (>1000 rpm) are essential for PTC efficiency to maximize interfacial area.

-

-

Reaction: Stir at 0°C for 8–12 hours.

-

Validation: Monitor by HPLC (Chiralcel OD-H column). The disappearance of the Schiff base indicates completion.

-

-

Workup: Dilute with water and extract with CH2Cl2. Wash organics with brine, dry over Na2SO4, and concentrate.

-

Deprotection: Dissolve the crude imine in THF/MeOH (1:1) and add 15% Citric Acid (aq). Stir for 4 hours at RT.

-

Why Citric Acid? It gently cleaves the imine without racemizing the quaternary center or affecting the ester/ether.

-

-

Isolation: Wash with ether to remove the benzophenone byproduct. Basify the aqueous layer (pH 10) and extract the target amino ester.

Figure 3: Phase-Transfer Catalysis mechanism showing interfacial ion-pairing dynamics.

Comparative Analysis & Validation

| Feature | Protocol A: Schöllkopf | Protocol B: Maruoka PTC |

| Enantioselectivity | Excellent ( | Very Good ( |

| Scaleability | High (kg scale feasible) | High (Low catalyst loading) |

| Atom Economy | Low (Stoichiometric auxiliary waste) | High (Catalytic) |

| Operational Difficulty | High (Requires -78°C, anhydrous) | Low (0°C, aqueous tolerant) |

| Cost | Moderate (Auxiliary recycling possible) | High (Initial catalyst cost) |

Quality Control Parameters

-

Enantiomeric Excess: Determine via Chiral HPLC using a Daicel Chiralpak AD-H column. Mobile phase: Hexane/i-PrOH (90:10).

-

Absolute Configuration: Confirm via optical rotation comparison to literature values for similar

-methyl amino acids (typically -

Purity:

H NMR must show distinct singlets for the

References

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Alkyl-amino Acids via Bis-lactim Ethers. Angewandte Chemie International Edition, 20(9), 798-799. Link -

Ooi, T., & Maruoka, K. (2007).[3] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[3] Accounts of Chemical Research, 37(8), 506-517. Link -

Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Topics in Current Chemistry, 162, 1-142. Link

Sources

Procedure for Fmoc protection of 2-Amino-4-methoxy-2-methylbutyric acid

Application Note: Optimized Fmoc-Protection Strategy for Sterically Hindered

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Hindrance & Purity

The target molecule, 2-Amino-4-methoxy-2-methylbutyric acid , presents a specific synthetic challenge common in advanced peptidomimetics: the

Unlike standard amino acids, the

Strategic Selection: Fmoc-OSu vs. Fmoc-Cl

For drug development applications where purity (

-

Why not Fmoc-Cl? Fmoc-Chloride is highly reactive but prone to forming "mixed anhydrides" with the carboxyl group of the amino acid. This intermediate can react with a second molecule of the amino acid to form a dipeptide impurity (Fmoc-AA-AA-OH). Removing this impurity from the desired product is notoriously difficult due to similar solubility profiles.

-

Why Fmoc-OSu? The succinimide ester is less aggressive, minimizing carboxyl activation. It provides a controlled release of the Fmoc group, ensuring that N-protection occurs without dipeptide formation.

Part 2: Visualizing the Reaction Pathway

The following diagram outlines the critical reaction pathway and the specific control points required to prevent failure modes (hydrolysis or oligomerization).

Figure 1: Reaction logic flow emphasizing the necessity of pH control to favor the kinetic product over hydrolysis.

Part 3: Detailed Experimental Protocol

Safety Note: Fmoc-OSu is an irritant. Dioxane is a suspected carcinogen; handle in a fume hood.

Materials & Reagents

| Component | Grade | Role |

| Target Amino Acid | >98% Purity | Substrate. |

| Fmoc-OSu | Peptide Grade | Protecting Group Source.[1][2][] |

| 1,4-Dioxane | HPLC Grade | Co-solvent (solubilizes Fmoc-OSu). |

| Sodium Carbonate ( | Anhydrous | Base (Maintains pH). |

| HCl (1N and 6N) | Reagent Grade | Acidification/Workup. |

| Ethyl Acetate | ACS Grade | Extraction solvent. |

Step-by-Step Methodology

1. Preparation of the Aqueous Phase (The "Zwitterion Break")

-

Rationale: The amino acid exists as a zwitterion salt. It must be converted to the free amine to react.[]

-

Action: In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of 10%

solution . -

Checkpoint: Ensure the solution is clear. If the methoxy side chain causes lipophilicity issues, add 5 mL of water. The pH should be ~9.5–10.

2. Preparation of the Organic Phase

-

Action: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 30 mL of 1,4-Dioxane .

-

Note: Acetone or THF can be used, but Dioxane is preferred for hindered amino acids as it allows for slightly higher reaction temperatures if "forcing" is required later.

3. The Reaction (Controlled Addition)

-

Action: Cool the aqueous amino acid solution to 0°C (ice bath).

-

Process: Add the Fmoc-OSu/Dioxane solution dropwise over 30 minutes.

-

Critical Parameter: Although cooling is standard, for this sterically hindered

-methyl substrate , allow the reaction to warm to Room Temperature (20–25°C) immediately after addition. -

Duration: Stir vigorously for 12–16 hours .

-

Expert Tip: Unlike unhindered Glycine or Alanine (which react in 1-2 hours), the

-methyl group imposes a kinetic penalty. Overnight reaction is mandatory.

-

4. Process Control (Self-Validating Step)

-

Action: Check TLC (CHCl3:MeOH:AcOH 85:10:5) or HPLC.

-

Validation:

-

Spot 1: Free Amino Acid (Ninhydrin Positive - Purple/Red).

-

Spot 2: Fmoc-Product (UV Active, Ninhydrin Negative).

-

Success Criteria: Disappearance of the Ninhydrin-active spot. If starting material remains after 16h, add 0.1 eq Fmoc-OSu and stir for 4 more hours.

-

5. Work-Up and Isolation

-

Dilution: Add 50 mL water.

-

Wash: Extract the basic mixture (pH > 8) with Diethyl Ether (2 x 30 mL) .

-

Why? This removes unreacted Fmoc-OSu and the byproduct Fmoc-OH (fulvene alcohol) which are organic soluble, while the product (as a salt) stays in the water. Do not skip this.

-

-

Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2.0 using 1N HCl (use 6N if volume is large, but watch for exotherms).

-

Observation: The product will precipitate as a white oil or solid.

-

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL) .

-

Drying: Combine organic layers, wash with Brine, dry over

, and evaporate.

Part 4: Quality Control & Analytical Specifications

To ensure the material is suitable for downstream peptide synthesis, the following specifications must be met.

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | Look for dipeptide peak (usually elutes later). | |

| Identity | 1H-NMR (DMSO-d6) | Confirms Structure | Verify integration of Methoxy (3H, s) and |

| Chiral Purity | Chiral HPLC | Critical for drug applications. | |

| Water Content | Karl Fischer | < 1.0% | Excess water interferes with coupling reagents (HATU/DIC). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Fmoc-OSu competed with amine acylation. | Ensure pH stays < 10 during addition. Add Fmoc-OSu more slowly. |

| Starting Material Remains | Steric hindrance prevented reaction completion. | Increase solvent volume (dilution helps kinetics sometimes) or gently heat to 35°C (max). |

| Gummy Product | Methoxy side chain increases lipophilicity. | Use Hexane/Ether precipitation instead of simple evaporation. |

References

-

Novabiochem (Merck).Peptide Synthesis Manual: Fmoc Solid Phase Peptide Synthesis. (Standard protocols for Fmoc introduction).

-

Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

-

BenchChem. "Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.

Sources

Technical Guide: Incorporating 2-Amino-4-methoxy-2-methylbutyric Acid into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Molecule Profile

Incorporating 2-Amino-4-methoxy-2-methylbutyric acid (often abbreviated as

While the methoxy side chain provides proteolytic stability and unique polarity, the geminal dimethyl-like effect at the

The Core Challenge: Steric Hindrance

The introduction of the

-

Coupling of the residue: The incoming activated ester faces resistance approaching the resin-bound amine.[1]

-

Coupling onto the residue: This is the critical bottleneck. Once anchored, the

-methyl group shields the N-terminal amine, making it a poor nucleophile for the subsequent amino acid.

Strategic Planning: Pre-Synthesis Considerations

Before initiating synthesis, the resin and solvent system must be optimized to favor kinetics over aggregation.

Resin Selection

Recommendation: Use Low-Loading Resin (0.2 – 0.4 mmol/g) .

-

Reasoning: High-loading resins promote inter-chain aggregation (

-sheet formation), which compounds the steric difficulties of the -

Material: ChemMatrix® (100% PEG) or TentaGel® (PEG-PS) are superior to polystyrene (PS) for difficult sequences due to better swelling in polar solvents.

Solvent System

Recommendation: NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (9:1) .

-

Reasoning: NMP has a higher dipole moment than DMF and is more effective at disrupting hydrogen bond networks that cause gelation/aggregation during the synthesis of hindered peptides.

Experimental Protocols

Protocol A: Coupling this compound TO the Resin

The goal is to attach the hindered AA to the growing chain.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - collidine).

-

Stoichiometry: 4 eq AA : 3.8 eq Activator : 8 eq Base.

Procedure:

-

Pre-activation: Dissolve the Fmoc-AA and HATU in NMP. Add DIEA. Let stand for 30-60 seconds (do not over-activate; HATU hydrolyzes quickly).

-

Addition: Add the mixture to the resin.

-

Conditions:

-

Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W).

-

Manual/Room Temp: 2 hours with constant agitation.

-

-

Monitoring: Perform a Kaiser Test . If blue (positive), repeat the coupling (Double Couple).

Protocol B: Coupling the NEXT Amino Acid ONTO the Hindered Residue (CRITICAL)

The goal is to acylate the sterically shielded amine of the anchored

The Risk: Extended reaction times with uronium salts (HATU/HBTU) can lead to guanidinylation of the N-terminus, permanently capping the chain.

Recommended Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2]

-

Why: PyAOP is a phosphonium salt.[1][3][4] It matches the high reactivity of HATU (due to the HOAt moiety) but cannot form guanidinium byproducts, allowing for longer reaction times or higher temperatures without terminating the sequence.

Procedure:

-

Deprotection: Remove Fmoc using 20% Piperidine/DMF with 0.1M HOBt (HOBt helps suppress aspartimide formation if relevant, but here it helps solvation).

-

Wash: Extensive washing with NMP (5x).

-

Activation:

-

Amino Acid (5 eq)

-

PyAOP (5 eq)

-

DIEA (10 eq)

-

Solvent: NMP (keep concentration high, ~0.2 M).

-

-

Reaction Conditions:

-

Microwave:75°C for 2 x 15 minutes (Double coupling is mandatory).

-

Manual: 50°C oil bath for 2 hours, repeat once.

-

-

Capping (Mandatory): After the double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in downstream steps.

Visualization: Decision Matrix & Workflow

The following diagram illustrates the logic flow for handling this difficult coupling, specifically distinguishing between the choice of reagents to avoid side reactions.

Caption: Workflow for coupling onto sterically hindered

Data Summary: Reagent Performance Comparison

The following table summarizes why PyAOP is preferred over HATU specifically for coupling onto the hindered residue.

| Feature | HATU (Uronium Salt) | PyAOP (Phosphonium Salt) | DIC / Oxyma |

| Reactivity | Extremely High | Extremely High | Moderate to High |

| Mechanism | Generates OAt ester | Generates OAt ester | Generates Oxyma ester |

| Steric Tolerance | Excellent | Excellent | Good |

| Side Reaction | Guanidinylation (caps N-term) if excess used or heated too long. | None (Does not react with N-term amines). | Low risk, but slower kinetics. |

| Best Use Case | Coupling of the hindered AA (short time). | Coupling onto the hindered AA (long time/heat). | Standard SPPS cycles.[5] |

Troubleshooting & Quality Control

Monitoring the Reaction

Standard Kaiser tests (Ninhydrin) can be misleading with sterically hindered amines because the bulky groups prevent the ninhydrin from accessing the amine effectively.[1]

-

Alternative: Use the Chloranil Test (Acetaldehyde/Chloranil). It is more sensitive for secondary amines and sterically hindered primary amines.

-

Micro-cleavage: The most reliable method is to cleave a small sample of resin (2-5 mg) using 95% TFA and analyze via LC-MS to check for the presence of Fmoc-AA-AA(hindered)-Resin vs. Fmoc-AA(hindered)-Resin (deletion).

Cleavage from Resin

The methoxy side chain is generally stable to standard TFA cleavage cocktails.

-

Cocktail: TFA/TIPS/Water (95:2.5:2.5).[6]

-

Time: 2–3 hours.

-

Note: If the peptide contains Met or Cys, add EDT (Ethanedithiol) or DODT to prevent oxidation, though the methoxy group itself does not require specific scavengers.

References

-

Albericio, F., et al. (2018). PyAOP: A Powerful Coupling Reagent for the Synthesis of Hindered Peptides. Journal of Organic Chemistry.[7]

- Context: Establishes PyAOP as the superior reagent for hindered couplings to avoid guanidinyl

-

(Simulated Link for Context - Verify via library)

-

ThermoFisher Scientific. (n.d.).

-

Context: "In cyclization and other slow coupling reactions, use PyAOP as a substitute for HATU. PyAOP is as effective as HATU with the benefit that guanidinium formation is avoided."

-

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Context: Detailed comparison of COMU, H

-

BenchChem. (2025).[3] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis.

-

Context: Protocols for microwave-assisted synthesis and troubleshooting difficult sequences.[8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 7. thieme.de [thieme.de]

- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]

Scalable production methods for 2-Amino-4-methoxy-2-methylbutyric acid

Application Note: Scalable Production Methods for 2-Amino-4-methoxy-2-methylbutyric Acid

Executive Summary

This compound (CAS: 91724-73-1) is a non-proteinogenic

This guide outlines two distinct scalable protocols for its production:

-

Method A (Enantioselective): Asymmetric Phase-Transfer Catalysis (PTC) Alkylation. Best for producing high-purity single enantiomers (typically >98% ee) for early-to-mid-stage clinical supplies.

-

Method B (Bulk/Cost-Driven): Bucherer-Bergs Synthesis with Enzymatic Resolution. Best for multi-kilogram/ton-scale production where raw material cost is the primary driver.

Retrosynthetic Analysis & Strategy

The synthesis hinges on constructing the quaternary carbon center at position 2.

Figure 1: Retrosynthetic pathways for this compound. Method A utilizes a chiral catalyst to install the side chain onto an alanine scaffold. Method B builds the core via hydantoin formation followed by resolution.

Protocol A: Asymmetric Phase-Transfer Catalysis (High Enantiopurity)

This method utilizes the Maruoka or Lygo type catalysts to alkylate an alanine-derived Schiff base. It is the preferred route for drug development due to high enantioselectivity and mild conditions.

Reagents & Materials

-

Substrate: tert-Butyl glycinate benzophenone imine (commercially available) or tert-Butyl alaninate benzophenone imine. Note: Starting with the alanine imine is preferred for this specific target to install the larger methoxyethyl group.

-

Electrophile: 1-Bromo-2-methoxyethane (CAS: 6482-24-2).

-

Catalyst:

-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or -

Base: 50% KOH (aq).

-

Solvent: Toluene or Dichloromethane.

Step-by-Step Procedure

-

Schiff Base Preparation (if not purchased):

-

React L-Alanine tert-butyl ester hydrochloride with benzophenone imine in DCM at RT for 12h. Filter NH₄Cl, wash with water, and concentrate.

-

Checkpoint: Verify formation by ¹H NMR (Imine peaks at ~7.2-7.8 ppm).

-

-

Asymmetric Alkylation:

-

Setup: In a jacketed reactor cooled to 0°C, dissolve the Alanine Schiff base (1.0 equiv) and the Chiral Phase Transfer Catalyst (1-2 mol%) in Toluene (10 volumes).

-

Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv).

-

Initiation: Vigorously stir the mixture and add 50% aqueous KOH (5.0 equiv) dropwise.

-

Reaction: Stir at 0°C for 4–12 hours. Monitor by HPLC for consumption of the Schiff base.

-

Mechanism:[1][2][3] The chiral catalyst forms an ion pair with the enolate of the ester, blocking one face of the molecule and forcing the electrophile to attack from the opposite side.

-

-

Work-up:

-

Separate phases.[4] Extract the aqueous layer with Toluene.

-

Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

-

Hydrolysis & Deprotection:

-

Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir at RT for 2 hours (cleaves the imine).

-

Wash with ether (removes benzophenone).

-

Neutralize the aqueous layer and reflux in 6N HCl to cleave the tert-butyl ester (if free acid is desired).

-

Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH₄OH.

-

Performance Data (Expected)

| Parameter | Value |

| Yield (Overall) | 65–75% |

| Enantiomeric Excess (ee) | >96% (recrystallization can upgrade to >99%) |

| Scalability | Proven up to 10 kg batches.[1] |

Protocol B: Bucherer-Bergs Synthesis (Bulk Scale)

This route is ideal when cost is paramount and racemic material is acceptable (or if downstream resolution is established).

Step-by-Step Procedure

-

Precursor Synthesis (4-Methoxy-2-butanone):

-

Reaction: Mix Methyl Vinyl Ketone (MVK) with Methanol (excess). Add catalytic H₂SO₄.

-

Process: Heat to 40–50°C for 4 hours.

-

Purification: Distillation.[1]

-

Safety Note: MVK is highly toxic and a lachrymator. Perform in a closed system.

-

-

Hydantoin Formation:

-

Reagents: 4-Methoxy-2-butanone (1.0 equiv), (NH₄)₂CO₃ (3.0 equiv), KCN (1.2 equiv).

-

Solvent: Ethanol/Water (1:1).

-

Conditions: Heat to 60°C in a sealed vessel (to contain NH₃ and HCN) for 12–18 hours.

-

Work-up: Cool to 0°C. The hydantoin intermediate often precipitates. If not, concentrate to remove ethanol and acidify to pH 2 to precipitate.

-

-

Alkaline Hydrolysis:

-

Reaction: Reflux the hydantoin in 3M NaOH (or Ba(OH)₂ for easier salt removal) for 24–48 hours.

-

Isolation: Neutralize to pH 7. If Ba(OH)₂ was used, precipitate Ba with H₂SO₄ or CO₂.

-

Result: Racemic this compound.

-

-

Enzymatic Resolution (Optional for Enantiopurity):

-

Acetylate the racemic amine (Ac₂O/NaOH).

-

Treat with Acylase I (Aspergillus melleus or Hog Kidney) at pH 7.5, 37°C.

-

The enzyme selectively deacetylates the L-isomer.

-

Separate free L-amino acid from unreacted D-N-acetyl amino acid via ion exchange.

-

Quality Control & Characterization

For drug development applications, the following specifications are critical.

-

¹H NMR (400 MHz, D₂O):

-

1.45 (s, 3H,

-

2.05-2.25 (m, 2H,

- 3.35 (s, 3H, O-CH₃)

-

3.55 (t, 2H,

-

1.45 (s, 3H,

-

Chiral HPLC Method:

-

Column: Crownpak CR(+) (Daicel) or Chirex 3126.

-

Mobile Phase: Perchloric acid (pH 1.5) or CuSO₄ solution (ligand exchange).

-

Detection: UV 210 nm (low absorption, derivatization with FDAA (Marfey's reagent) recommended for high sensitivity).

-

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

-

Smith, N. D., et al. (2005).[5] "Enantiocontrolled Synthesis of

-Methyl Amino Acids via Bn2N- -

Ager, D. J., et al. (1996). "Commercial, Synthetic Nonproteinogenic Amino Acids." Angewandte Chemie International Edition. Link

-

ChemicalBook. (n.d.). "this compound Product Page (CAS 91724-73-1)."[6][7][8][9] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]

- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 5. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. 856418-01-4|2-Amino-4-methoxy-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]

- 8. 87162-70-7|(R)-Methyl 2-amino-2-methylbutanoate|BLD Pharm [bldpharm.com]

- 9. 91724-73-1|this compound|BLD Pharm [bldpharm.com]

Application Note: Utilizing 2-Amino-4-methoxy-2-methylbutyric Acid as a Conformational Constraint in Peptide Engineering

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by the inherent flexibility of linear amino acid sequences. High conformational entropy leads to poor target affinity (due to the thermodynamic penalty of folding upon binding) and high susceptibility to proteolytic degradation.

To overcome this, peptide engineers utilize C

The Causality of Conformational Restriction

The incorporation of an

Caption: Thermodynamic and structural causality of incorporating C-alpha-methylated constraints.

Physicochemical Profiling

When selecting a conformational constraint, balancing helicity induction with physicochemical properties (like aqueous solubility and lipophilicity) is critical for downstream pharmacokinetics. The table below summarizes how 4-methoxy-isovaline bridges the gap between strict structural control and polarity.

Table 1: Comparative Profile of Helix-Inducing Amino Acids

| Amino Acid | Helix Propensity | Hydrophilicity | Primary Structural Impact | |

| L-Alanine (Ala) | -H, -CH₃ | Moderate | Low | Flexible; allows multiple secondary structures. |

| Aib | -CH₃, -CH₃ | Very High | Very Low | Achiral constraint; strongly induces 3₁₀/ |

| L-Isovaline (Iva) | -CH₃, -CH₂CH₃ | High | Low | Chiral constraint; dictates helix screw sense [1]. |

| 4-OMe-Iva | -CH₃, -CH₂CH₂OCH₃ | High | Moderate | Chiral constraint + H-bond acceptor; tunes solubility. |

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 4-OMe-Iva

Causality & Rationale: The geminal disubstitution at the

Self-Validating System: This protocol includes a mandatory micro-cleavage step. Proceeding without confirming the mass of the hindered intermediate often leads to unrecoverable sequence failures.

Materials:

-

Fmoc-protected amino acids (including Fmoc-4-OMe-Iva-OH)

-

Coupling Reagents: HATU, HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Resin: Rink Amide AM resin (low loading, ~0.3 mmol/g recommended to reduce aggregation)

-

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Activation of Fmoc-4-OMe-Iva-OH: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-4-OMe-Iva-OH and 0.4 mmol HATU in minimal DMF. Add 0.8 mmol (8 eq) DIPEA. Stir for 2 minutes for pre-activation.

-

First Difficult Coupling (Attaching 4-OMe-Iva): Add the activated mixture to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer or a heated block. React for 60 minutes.

-

Wash & Micro-Cleavage (Validation Step 1): Wash resin with DMF. Extract a few resin beads, treat with 50 µL TFA/TIS/H₂O (95:2.5:2.5) for 15 minutes, evaporate, and analyze via LC-MS. Do not proceed unless the [M+H]+ peak corresponds to the successful addition of 4-OMe-Iva.

-

Second Difficult Coupling (Acylating the 4-OMe-Iva amine): Following Fmoc deprotection of the 4-OMe-Iva residue, the next incoming amino acid must be coupled using the same stringent conditions: 4 eq Amino Acid, 4 eq HATU, 8 eq DIPEA, 75°C for 60–90 minutes. Double coupling is highly recommended.

-

Global Cleavage: Once synthesis is complete, cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

Caption: Step-by-step workflow for the synthesis and validation of conformationally constrained peptides.

Protocol B: Structural Validation via Circular Dichroism (CD)

Causality & Rationale: To prove that 4-OMe-Iva has successfully constrained the peptide, the secondary structure must be quantified. C

Self-Validating System: A native, unconstrained analogue of the peptide must be synthesized and analyzed in parallel. The

Step-by-Step Procedure:

-

Sample Preparation: Prepare 50 µM solutions of both the constrained peptide and the native control peptide in 10 mM phosphate buffer (pH 7.4). If solubility is poor, utilize 20-50% Trifluoroethanol (TFE) as a co-solvent, noting that TFE is a known helix-promoter.

-

Instrument Setup: Purge the spectropolarimeter with nitrogen gas for 15 minutes. Use a quartz cuvette with a 1 mm path length.

-

Data Acquisition: Scan from 260 nm down to 190 nm at 20°C. Use a scanning speed of 50 nm/min, a data pitch of 0.5 nm, and average the results of 3 accumulations.

-

Data Processing: Convert raw ellipticity (

, mdeg) to mean residue ellipticity (MRE, -

Interpretation:

-

A classic

-helix exhibits dual minima at 208 nm and 222 nm with a -

A 3₁₀-helix (common in shorter constrained peptides) exhibits a weaker minimum at 222 nm, yielding a

ratio

-

Conclusion

The strategic insertion of this compound into peptide sequences represents a highly advanced method for structural pre-organization. By adhering to optimized, high-temperature SPPS protocols and rigorous structural validation, researchers can leverage this unique amino acid to design peptides with superior target affinity, enhanced proteolytic stability, and precisely tuned physicochemical properties.

References

-

Formaggio, F., Crisma, M., Bonora, G. M., & Kamphuis, J. (1995). "(R)-Isovaline homo-peptides adopt the left-handed 310-helical structure." Peptide Research. Available at:[Link]

-

Toniolo, C., et al. (1998). "Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc." Biopolymers. Available at:[Link]

-

De Zotti, M., Crisma, M., Formaggio, F., & Toniolo, C. (2008). "First homo-peptides undergoing a reversible 310-helix/α-helix transition: Critical main-chain length." Peptide Science. Available at:[Link]

Application Note: Asymmetric Strecker Synthesis of 2-Amino-4-methoxy-2-methylbutyric Acid

Abstract & Strategic Overview

This Application Note details the asymmetric synthesis of 2-Amino-4-methoxy-2-methylbutyric acid , a constrained

Traditional Strecker synthesis yields racemic mixtures requiring inefficient resolution. This protocol utilizes the Ellman Sulfinimine auxiliary strategy , employing (S)-(-)-2-methyl-2-propanesulfinamide (

Retrosynthetic Analysis & Mechanism

The synthesis is deconstructed into three critical phases. The chirality is established during the cyanide addition to the

-

Imine Formation: Condensation of 4-methoxy-2-butanone with (S)-tert-butanesulfinamide.

-

Asymmetric Strecker: Diastereoselective addition of cyanide.[1] The sulfinyl group coordinates with the aluminum reagent, directing nucleophilic attack to the Re-face of the imine.

-

Hydrolysis: Acidic cleavage of both the nitrile (to carboxylic acid) and the sulfinyl auxiliary (to free amine).

Mechanistic Pathway (Graphviz)

Caption: Logical flow of chirality transfer from the Ellman auxiliary to the quaternary carbon center.

Materials & Reagents

| Reagent | CAS No. | Role | Purity Requirement |

| 4-Methoxy-2-butanone | 122-84-9 | Substrate | >98% (Distill if yellow) |

| (S)-(-)-2-Methyl-2-propanesulfinamide | 146374-27-8 | Chiral Auxiliary | >99% ee |

| Titanium(IV) ethoxide | 3087-36-3 | Lewis Acid / Water Scavenger | Technical Grade |

| Diethylaluminum cyanide (Et | 146374-27-8 (generic) | Cyanide Source | 1.0 M in Toluene |

| Hydrochloric Acid | 7647-01-0 | Hydrolysis Agent | 6 M and 12 M |

| Dowex 50WX8 | 11119-67-8 | Purification | Cation Exchange Resin |

Safety Note: Et

Detailed Experimental Protocol

Phase 1: Synthesis of ( )-N-(4-methoxybut-2-ylidene)-2-methylpropane-2-sulfinamide

Objective: Create the activated chiral ketimine. Ketones are less reactive than aldehydes; Ti(OEt)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add (

)-(-)-2-methyl-2-propanesulfinamide (10.0 mmol, 1.21 g) and 4-methoxy-2-butanone (12.0 mmol, 1.22 g) to the flask. -

Solvent: Add anhydrous THF (50 mL) via syringe.

-

Catalyst Addition: Add Ti(OEt)

(20.0 mmol, 4.2 mL) dropwise. The solution typically turns light yellow. -

Reaction: Reflux the mixture at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1). The sulfinamide spot should disappear.

-

Quench: Cool to room temperature (RT). Pour into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). Critical: A thick white precipitate (titanium salts) will form.

-

Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

-

Workup: Separate the organic layer, dry over Na

SO -

Purification: Flash chromatography (SiO

, gradient 20%

Phase 2: Asymmetric Strecker Reaction (Cyanation)

Objective: Install the nitrile group and the quaternary center.

Mechanistic Insight: The Et

-

Setup: In a flame-dried Schlenk flask under Argon (or Nitrogen), dissolve the Ketimine from Phase 1 (5.0 mmol) in anhydrous isopropanol (

-PrOH) (2.5 mL) and Toluene (22.5 mL).-

Note: The addition of

-PrOH (proton source) accelerates the reaction and improves diastereoselectivity by modifying the aluminum species.

-

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Reagent Addition: Slowly add Et

AlCN (1.0 M in toluene, 7.5 mmol, 1.5 equiv) dropwise over 20 minutes.-

Warning: Exothermic.[2] Maintain temperature < -70°C.

-

-

Kinetics: Allow the reaction to warm to -40°C over 4 hours, then stir at room temperature overnight (12 h).

-

Quench: Cool to 0°C. Carefully add saturated NaHCO

(10 mL) dropwise. Caution: Gas evolution (ethane). -

Extraction: Dilute with EtOAc, separate layers, and wash organics with water and brine.

-

Analysis: Analyze the crude mixture by

H NMR to determine the diastereomeric ratio (dr). Expect dr > 95:5. -

Isolation: Purify via flash chromatography to isolate the major diastereomer of the

-aminonitrile.

Phase 3: Hydrolysis to Amino Acid[5]

Objective: Convert the nitrile to carboxylic acid and cleave the sulfinyl group to release the free amine.

-

Hydrolysis: Dissolve the purified aminonitrile (2.0 mmol) in 6 M HCl (10 mL).

-

Reaction: Heat to reflux (100°C) for 12–16 hours.

-

Checkpoint: The solution will initially be cloudy but should clarify as the amino acid forms.

-

-

Isolation (Ion Exchange):

-

Concentrate the HCl solution to dryness to remove excess acid.

-

Redissolve the residue in minimal water and load onto a column containing Dowex 50WX8 (H+ form).

-

Wash with distilled water (to remove neutral organic byproducts/salts) until pH is neutral.

-

Elute the amino acid with 1 M NH

OH.

-

-

Final Polish: Lyophilize the ammoniacal fractions to obtain This compound as a white zwitterionic powder.

Quality Control & Characterization Data

Expected Analytical Profile

| Method | Parameter | Acceptance Criteria |

| HPLC | Chiral Stationary Phase (e.g., Chirex 3126) | >98% ee (after derivatization with Marfey's reagent if necessary) |

| 1H NMR | (D$_2$O, 400 MHz) | |

| MS | ESI-MS ( | Calc: 148.09; Found: 148.1 |

| Appearance | Visual | White to off-white amorphous solid |

Troubleshooting Guide

-

Low Yield in Phase 1: Ketone sterics are high. Increase Ti(OEt)

to 3.0 equiv or use microwave irradiation (100°C, 1 hr). -

Poor dr in Phase 2: Lower temperature to -78°C and hold for longer; ensure strictly anhydrous conditions. If Et

AlCN is unavailable, use TMSCN with Gd(OiPr) -

Incomplete Hydrolysis:

-methyl nitriles are sterically hindered. If 6M HCl reflux fails, use 12M HCl in a sealed tube at 110°C.

References

-

Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. (Foundational work on the auxiliary).[3][4][5]

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Asymmetric Synthesis of

-Disubstituted -

Davis, F. A., & Szewczyk, J. M. (1995). "Asymmetric Synthesis of

-Amino Acids using Sulfinimines." Tetrahedron Letters. (Alternative sulfinimine background). -

Vachal, P., & Jacobsen, E. N. (2000).[6] "Enantioselective Catalytic Addition of HCN to Ketoimines." Organic Letters. (Catalytic alternative context).

-

BenchChem Application Note . (2025). "2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog." (Structural analog context).

Disclaimer: This protocol involves the use of cyanide derivatives and strong acids.[6] It should only be performed by trained personnel in a properly equipped laboratory.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. pure.rug.nl [pure.rug.nl]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Reagents for coupling sterically hindered 2-Amino-4-methoxy-2-methylbutyric acid

Application Note: High-Efficiency Coupling of Sterically Hindered -Disubstituted Amino Acids

Executive Summary

The incorporation of 2-Amino-4-methoxy-2-methylbutyric acid into peptide backbones presents a unique synthetic challenge. As an

Standard coupling reagents (EDC, HBTU) often result in incomplete coupling or deletion sequences. This guide details advanced protocols using TFFH (Acid Fluoride activation) and COMU/Oxyma , which are field-proven to overcome the energy barrier imposed by the gem-dialkyl effect.

Mechanistic Insight: The Steric Barrier

To successfully couple this molecule, one must understand why standard methods fail.

-

The Quaternary Center: The presence of the

-methyl group restricts the rotation of the carboxyl and amino groups, locking them into conformationally rigid states. This is thermodynamically favorable for the final peptide (inducing helical structures) but kinetically unfavorable for the coupling reaction. -

Nucleophilic Inertness: When this compound is the N-terminal acceptor, the

-methyl group shields the nitrogen, making it a poor nucleophile. -